molecular formula C11H17Cl2N3 B3085744 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride CAS No. 1158300-04-9

1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride

Cat. No. B3085744
CAS RN: 1158300-04-9
M. Wt: 262.18 g/mol
InChI Key: OLBVYVRVQKGJNZ-UHFFFAOYSA-N
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Description

1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3. It has a molecular weight of 262.18 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCCC1=NC2=C (N1C)C=CC (=C2)N.Cl.Cl . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular weight is 262.18 . Other properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Activity

1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride is involved in the synthesis of various biologically active compounds. For instance, it is used in the creation of benzimidazole derivatives which have shown potent antihypertensive effects. These derivatives were synthesized through a series of reactions involving Schiff bases and cyclocondensation with appropriate reagents. The antihypertensive activity was confirmed using both the tail cuff method and direct method measurement, demonstrating their potential in medical applications (Sharma, Kohli, & Sharma, 2010).

Antimicrobial Properties

Research has also revealed the antimicrobial properties of compounds synthesized from this compound. Specifically, novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives were synthesized and shown to possess significant antibacterial and antifungal properties against various human pathogenic microorganisms. These findings indicate the potential use of these compounds in developing new antimicrobial agents (Krishnanjaneyulu et al., 2014).

properties

IUPAC Name

1-methyl-2-propylbenzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-3-4-11-13-9-7-8(12)5-6-10(9)14(11)2;;/h5-7H,3-4,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBVYVRVQKGJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1C)C=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride
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